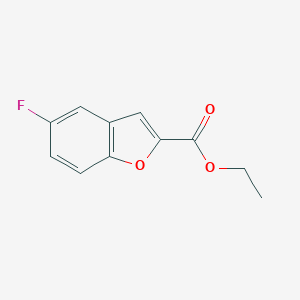

Ethyl 5-fluorobenzofuran-2-carboxylate

説明

Synthesis Analysis

The synthesis of Ethyl 5-fluorobenzofuran-2-carboxylate and related compounds involves intricate chemical reactions, showcasing the complexity and versatility of organic synthesis techniques. For instance, the synthesis of related benzofuran derivatives has been achieved through methods involving the formation of crucial intermediates, highlighting the importance of specific functional group transformations in achieving the final structure (Yeong et al., 2018).

Molecular Structure Analysis

The molecular structure of Ethyl 5-fluorobenzofuran-2-carboxylate and its analogs has been elucidated using advanced techniques like X-ray crystallography, revealing detailed insights into their crystal packing, hydrogen bonding, and overall molecular geometry. These structural analyses provide valuable information on how these compounds interact at the molecular level, which is crucial for understanding their chemical behavior and reactivity (Kumar et al., 2018).

Chemical Reactions and Properties

Ethyl 5-fluorobenzofuran-2-carboxylate undergoes various chemical reactions, reflecting its reactivity and potential for further chemical modifications. Studies on related compounds show that these can participate in reactions such as photolysis, where specific bonds are broken under light, leading to the formation of new compounds or intermediates critical for further chemical transformations (Ang et al., 1995).

Physical Properties Analysis

The physical properties of Ethyl 5-fluorobenzofuran-2-carboxylate, such as melting point, boiling point, solubility, and crystal structure, are essential for determining its applicability in different domains. These properties are influenced by the compound's molecular structure and intermolecular forces, as demonstrated in the detailed structural analysis reports (Sapnakumari et al., 2014).

Chemical Properties Analysis

The chemical properties of Ethyl 5-fluorobenzofuran-2-carboxylate, including its reactivity with various chemical agents, stability under different conditions, and its behavior in chemical syntheses, are pivotal for its use in research and industrial applications. These properties are determined by the compound's functional groups and molecular framework, which dictate its interactions with other molecules and reagents (Klimova et al., 2012).

科学的研究の応用

Benzofuran compounds are ubiquitous in nature and have been shown to have strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities . These biological activities and potential applications have attracted the attention of chemical and pharmaceutical researchers worldwide, making these substances potential natural drug lead compounds .

For example, a recently discovered novel macrocyclic benzofuran compound has anti-hepatitis C virus activity and is expected to be an effective therapeutic drug for hepatitis C disease . Novel scaffold compounds of benzothiophene and benzofuran have been developed and utilized as anticancer agents .

In terms of synthesis, novel methods for constructing benzofuran rings have been discovered in recent years. A complex benzofuran derivative is constructed by a unique free radical cyclization cascade, which is an excellent method for the synthesis of a series of difficult-to-prepare polycyclic benzofuran compounds . Another benzofuran ring constructed by proton quantum tunneling has not only fewer side reactions, but also high yield, which is conducive to the construction of complex benzofuran ring systems .

Benzofuran derivatives are known to have potential applications in various fields due to their biological activities, such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities . They are also used in the synthesis of complex benzofuran compounds .

Benzofuran derivatives are known to have potential applications in various fields due to their biological activities, such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities . They are also used in the synthesis of complex benzofuran compounds .

Safety And Hazards

The safety information for Ethyl 5-fluorobenzofuran-2-carboxylate includes the following hazard statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . The precautionary statements include P280 (Wear protective gloves/protective clothing/eye protection/face protection) and P304+P340 (IF INHALED: Remove person to fresh air and keep comfortable for breathing) .

特性

IUPAC Name |

ethyl 5-fluoro-1-benzofuran-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9FO3/c1-2-14-11(13)10-6-7-5-8(12)3-4-9(7)15-10/h3-6H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RBQUPHUYCPBKSF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC2=C(O1)C=CC(=C2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9FO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40453450 | |

| Record name | Ethyl 5-fluoro-1-benzofuran-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40453450 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 5-fluorobenzofuran-2-carboxylate | |

CAS RN |

93849-31-1 | |

| Record name | Ethyl 5-fluoro-1-benzofuran-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40453450 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

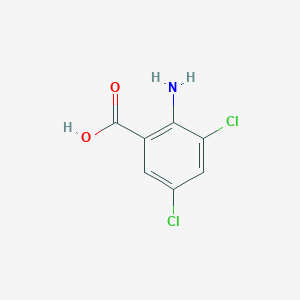

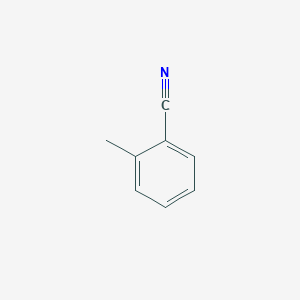

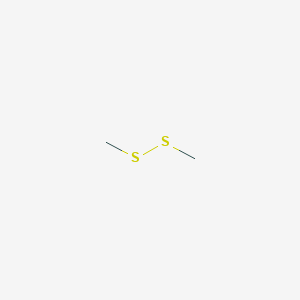

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

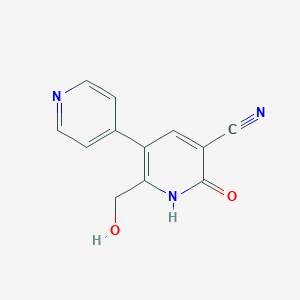

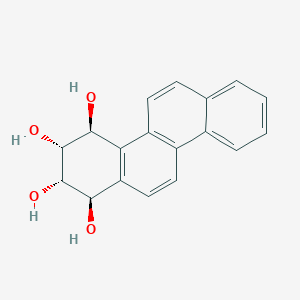

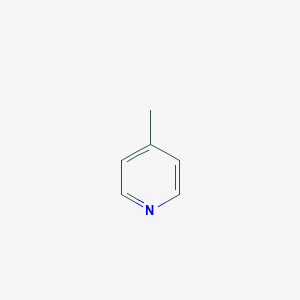

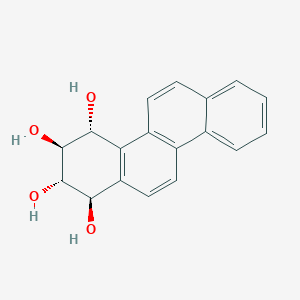

Feasible Synthetic Routes

Citations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![methyl (1S,3R,4R)-3-hydroxy-4-[(2-methylpropan-2-yl)oxycarbonylamino]cyclopentane-1-carboxylate](/img/structure/B42260.png)

![5-Cyano-1,6-dihydro-6-oxo-[3,4'-bipyridine]-2-carboxylic Acid](/img/structure/B42264.png)